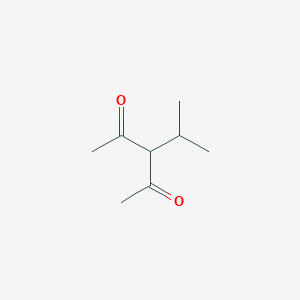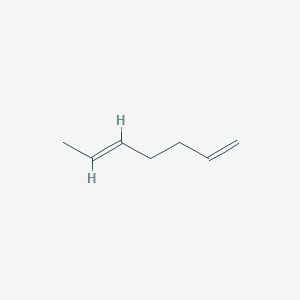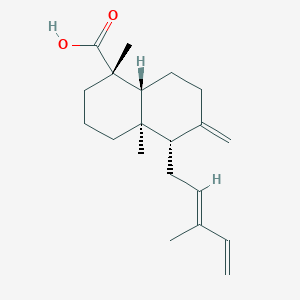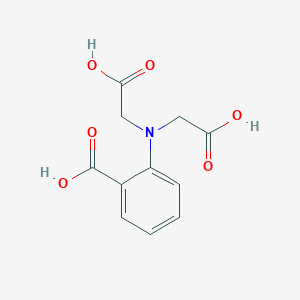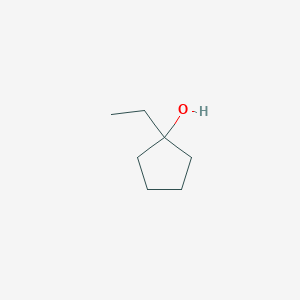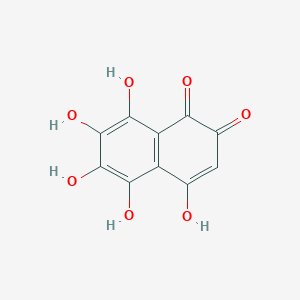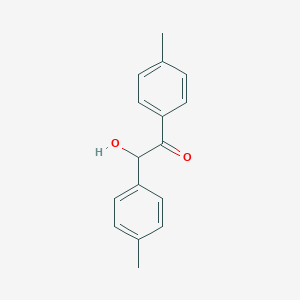
4,4'-Dimethylbenzoin
Overview
Description
4,4’-Dimethylbenzoin is an organic compound with the molecular formula C16H16O2. It is characterized by its white to pale yellow crystalline appearance and a distinct aromatic odor. This compound is a derivative of benzoin, where the phenyl groups are substituted with methyl groups at the para positions. It is primarily used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,4’-Dimethylbenzoin can be synthesized through several methods. One common synthetic route involves the condensation of p-tolualdehyde with benzoin in the presence of a base such as potassium hydroxide. The reaction typically proceeds under reflux conditions in an alcohol solvent like ethanol. The product is then purified through recrystallization.
Industrial Production Methods: In industrial settings, the production of 4,4’-Dimethylbenzoin often involves large-scale batch reactions. The process begins with the preparation of p-tolualdehyde, which is then subjected to a benzoin condensation reaction. The reaction mixture is continuously stirred and maintained at a controlled temperature to ensure high yield and purity. The final product is isolated through filtration and recrystallization.
Chemical Reactions Analysis
Types of Reactions: 4,4’-Dimethylbenzoin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4,4’-Dimethylbenzil using oxidizing agents such as nitric acid or potassium permanganate.
Reduction: Reduction of 4,4’-Dimethylbenzoin can yield 4,4’-Dimethylbenzoin alcohol using reducing agents like sodium borohydride.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the methyl groups can be further functionalized.
Common Reagents and Conditions:
Oxidation: Nitric acid, potassium permanganate, and chromium trioxide are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents such as bromine or chlorine can be used for electrophilic aromatic substitution.
Major Products Formed:
Oxidation: 4,4’-Dimethylbenzil
Reduction: 4,4’-Dimethylbenzoin alcohol
Substitution: Various halogenated derivatives depending on the substituent used.
Scientific Research Applications
4,4’-Dimethylbenzoin has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in photochemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the manufacture of dyes, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4,4’-Dimethylbenzoin involves its ability to undergo photochemical reactions. Upon exposure to ultraviolet light, it can form reactive intermediates that participate in various chemical transformations. These intermediates can interact with molecular targets such as enzymes and receptors, leading to biological effects. The exact pathways and molecular targets are still under investigation, but its reactivity under light exposure is a key feature.
Comparison with Similar Compounds
Benzoin: The parent compound, which lacks the methyl substitutions.
4,4’-Dimethylbenzil: The oxidized form of 4,4’-Dimethylbenzoin.
4,4’-Dimethylbenzoin alcohol: The reduced form of 4,4’-Dimethylbenzoin.
Uniqueness: 4,4’-Dimethylbenzoin is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of methyl groups at the para positions enhances its reactivity in certain chemical reactions and influences its solubility and melting point compared to its parent compound, benzoin.
Properties
IUPAC Name |
2-hydroxy-1,2-bis(4-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-11-3-7-13(8-4-11)15(17)16(18)14-9-5-12(2)6-10-14/h3-10,15,17H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBYSFWKNMLCZLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(=O)C2=CC=C(C=C2)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1218-89-9 | |
| Record name | p-Toluoin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13677 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


